(2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid
CAS No.:
Cat. No.: VC18402558
Molecular Formula: C9H17NO5
Molecular Weight: 219.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H17NO5 |
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Molecular Weight | 219.23 g/mol |
IUPAC Name | (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Standard InChI | InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5?,6-/m0/s1 |
Standard InChI Key | LLHOYOCAAURYRL-GDVGLLTNSA-N |
Isomeric SMILES | CC([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O |
Canonical SMILES | CC(C(C(=O)O)NC(=O)OC(C)(C)C)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure consists of a four-carbon backbone with three functional groups:
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A Boc-protected amine at the 2-position (-configuration).
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A hydroxyl group at the 3-position.
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A carboxylic acid at the terminal carbon.
The Boc group () enhances solubility in organic solvents and prevents undesired side reactions during peptide coupling .
Stereochemical Variants
The 3-hydroxy group’s configuration defines two stereoisomers:
The IUPAC name for the (2S,3S) variant is (2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, while the (2S,3R) form is termed (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoic acid . These isomers exhibit distinct physicochemical behaviors, impacting their utility in asymmetric synthesis.
Table 1: Stereoisomeric Comparison
Property | (2S,3R)-Isomer | (2S,3S)-Isomer |
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CAS Number | 2592-18-9 | 23082-30-6 |
Molecular Formula | ||
Molecular Weight | 219.237 g/mol | 219.23 g/mol |
Storage Conditions | Keep away from moisture | Store at room temperature |
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via Boc protection of threonine or allo-threonine derivatives:
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Boc Protection: Reaction of L-threonine with di-tert-butyl dicarbonate () in the presence of a base like NaOH or DMAP .
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Stereoselective Methods: Enzymatic resolution or chiral auxiliaries ensure enantiomeric purity .
For example, the (2S,3S)-isomer is obtained by protecting L-allothreonine with Boc anhydride under anhydrous conditions .
Analytical Characterization
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NMR Spectroscopy: NMR reveals peaks for the Boc methyl groups (~1.4 ppm), hydroxy proton (~5.3 ppm), and carboxylic acid proton (~12.1 ppm) .
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 219.23 .
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X-ray Crystallography: Resolves absolute configurations, critical for pharmaceutical applications .
Applications in Organic and Medicinal Chemistry
Peptide Synthesis
The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS):
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Amino Protection: The Boc group is stable under basic conditions but cleaved with trifluoroacetic acid (TFA) .
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Carboxylic Acid Activation: Coupling agents like HBTU or DCC facilitate amide bond formation .
Table 2: Example SPPS Protocol Using (2S,3S)-Isomer
Step | Reagent | Purpose |
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1 | 20% Piperidine/DMF | Fmoc deprotection |
2 | HBTU, DIPEA | Activation of carboxylic acid |
3 | (2S,3S)-Boc-amino acid | Coupling to growing peptide chain |
4 | TFA/CHCl | Boc group removal |
Pharmaceutical Relevance
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Antibiotic Derivatives: Incorporated into β-lactam antibiotics to enhance metabolic stability .
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Enzyme Inhibitors: The hydroxy group chelates metal ions in protease active sites .
Physical and Chemical Properties
Solubility and Stability
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Solubility: Freely soluble in DMSO and DMF; sparingly soluble in water .
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Stability: Hygroscopic; storage under argon at -20°C recommended .
Spectroscopic Data
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